Cnidilin

描述

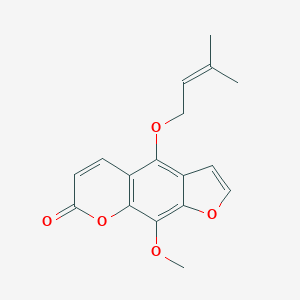

Cnidilin is a naturally occurring furocoumarin compound found in the roots of Angelica dahurica, a traditional Chinese medicinal plant. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

准备方法

Synthetic Routes and Reaction Conditions: Cnidilin can be synthesized through various methods, including the extraction from the chloroform-soluble fraction of the ethanol extract of Radix Angelica dahurica. The purification process involves open column ODS chromatography, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) using methanol-water as the mobile phase .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Angelica dahurica roots. The process includes drying the roots, followed by ethanol extraction, and subsequent purification using chromatographic techniques to isolate this compound and other coumarin compounds .

化学反应分析

Types of Reactions: Cnidilin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound is primarily metabolized through oxidation in human liver microsomes.

Reduction and Substitution: These reactions are less commonly reported for this compound but can occur under specific conditions.

Major Products Formed: The major metabolites of this compound include 3,8-methoxy-isoimperatorin and 5-hydroxyl-8-methoxy-isoimperatorin .

科学研究应用

Chemical Properties and Mechanism of Action

Cnidilin is classified within the coumarin family and exhibits several biochemical properties that make it valuable in research. Its mechanism of action involves:

- Oxidation : this compound undergoes oxidation primarily in human liver microsomes, influencing its pharmacokinetics and therapeutic potential.

- Blood-Brain Barrier (BBB) Permeability : The compound has shown high permeability across the BBB, suggesting potential applications in treating central nervous system disorders .

Chemistry

This compound serves as a reference compound in chromatographic studies. It is utilized to identify and quantify coumarins in various plant extracts, enhancing the understanding of phytochemical composition.

Biology

Research indicates that this compound inhibits nitric oxide synthase expression, which is crucial in modulating inflammatory responses. This activity positions it as a candidate for further exploration in inflammatory disease treatment .

Medicine

Due to its pharmacokinetic properties and ability to cross the BBB, this compound is being investigated for its therapeutic potential in neurological conditions. Studies have highlighted its role as a GABAA receptor ligand, suggesting implications for anxiety and seizure disorders .

Industry

This compound's bioactive properties make it suitable for developing natural product-based pharmaceuticals and cosmetics. Its application in these industries is driven by increasing consumer demand for natural ingredients.

Case Studies and Research Findings

Several studies have documented the pharmacodynamics and metabolic pathways of this compound:

- Metabolism Studies : A study utilizing UHPLC-Q-TOF-MS/MS identified 24 metabolites of this compound when incubated with human liver microsomes, providing insights into its metabolic pathways and potential interactions with other compounds .

- Therapeutic Target Exploration : Research on Shentong Zhuyu Decoction (SZD) highlighted this compound's active components and therapeutic targets, emphasizing its role in treating conditions such as ankylosing spondylitis .

- Pharmacokinetic Analysis : An investigation into this compound's pharmacokinetics revealed that after oral administration in rats, it exhibited a half-life conducive to sustained therapeutic effects. The study also established methods for quantifying this compound and its metabolites in biological samples .

Table 1: Comparison of Pharmacokinetic Parameters

| Parameter | This compound | Imperatorin |

|---|---|---|

| Half-Life (t1/2) | Slower | Faster |

| Elimination Rate | Faster | Slower |

| Maximum Concentration (Cmax) | Similar | Similar |

Table 2: Metabolites Identified in Human Liver Microsomes

| Metabolite | Description |

|---|---|

| M1 | Oxidative metabolite |

| M2 | Hydroxylated derivative |

| M3 | Glucosylated form |

作用机制

Cnidilin is structurally similar to other furocoumarins such as imperatorin, isoimperatorin, and bergapten. it is unique in its high blood-brain barrier permeability and specific pharmacokinetic properties . These characteristics make this compound particularly promising for central nervous system-related applications.

相似化合物的比较

- Imperatorin

- Isoimperatorin

- Bergapten

- Osthole

Cnidilin’s distinct properties and diverse applications make it a valuable compound in both scientific research and industrial applications.

生物活性

Cnidilin is a naturally occurring compound primarily derived from plants in the Apiaceae family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and therapeutic potential based on recent research findings.

Pharmacokinetics and Metabolism

Recent studies have investigated the pharmacokinetics of this compound, particularly its metabolism in vivo. A significant study quantified this compound and its metabolites (M1 and M2) in rat plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS). The method demonstrated high sensitivity with limits of detection at 0.156 ng/mL for this compound and 0.195 ng/mL for its metabolites .

Key Pharmacokinetic Parameters

| Parameter | This compound | Metabolite M1 | Metabolite M2 |

|---|---|---|---|

| LLOD (ng/mL) | 0.156 | 0.195 | 0.195 |

| Intraday Precision (%) | 0.9 - 2.7 | 1.1 - 3.2 | 1.2 - 1.9 |

| Inter-day Precision (%) | 1.3 - 2.2 | 2.9 - 4.1 | 0.6 - 2.6 |

| Extraction Recovery (%) | 98.7 - 103.6 | 97.3 - 99.3 | 95.5 - 101.9 |

The pharmacokinetic study revealed that this compound is metabolized into two oxidative metabolites, M1 and M2, which were detected for the first time in rat plasma following oral administration at a dose of 24 mg/kg . The plasma concentration-time curves indicated that the metabolism of this compound leads to significantly lower concentrations of its metabolites compared to the parent compound, suggesting rapid biotransformation .

Biological Activities

This compound exhibits a range of biological activities that underscore its potential therapeutic applications.

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as IL-1 and PGE2 in human pulmonary epithelial cells (A549). At concentrations ranging from to , this compound effectively reduced these inflammatory markers in a dose-dependent manner .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties, particularly against respiratory viruses such as influenza A and H9N2 viruses. Studies indicate that this compound can inhibit viral protein synthesis and reduce cytopathic effects during various phases of the viral replication cycle, making it a candidate for further investigation as an antiviral agent .

Case Studies and Applications

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Case Study on Inflammation : In a controlled study involving rats with induced inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .

- Antiviral Research : A comparative study between traditional Chinese medicine and Beninese herbal remedies identified this compound as a common active ingredient with antiviral properties, reinforcing its relevance in ethnomedicine and potential use in treating viral infections like COVID-19 .

属性

IUPAC Name |

9-methoxy-4-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-10(2)6-8-20-14-11-4-5-13(18)22-16(11)17(19-3)15-12(14)7-9-21-15/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDOCYLWULORAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14348-22-2 | |

| Record name | Cnidilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CNIDILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGS6U48RG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cnidilin?

A1: this compound has the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers often use techniques like 1H NMR, ESI-MS, and IR spectroscopy to identify and characterize this compound. [, , , , ]

Q3: What is known about the absorption and metabolism of this compound?

A3: Studies using a Caco-2 cell monolayer model suggest that this compound is well-absorbed. [] Research in rats has identified two main metabolites: 3″,8-methoxy-isoimperatorin (M1) and 5″-hydroxyl-8-methoxy-isoimperatorin (M2). [, ] Further investigation using LC-MS identified additional metabolites. []

Q4: Which cytochrome P450 (CYP) enzymes are primarily involved in this compound metabolism?

A4: In vitro studies using human liver microsomes indicate that CYP1A2 and CYP3A4 are major enzymes involved in this compound metabolism. []

Q5: Has the enzyme kinetics of this compound metabolism been studied?

A5: Yes, a study using rat liver microsomes determined the enzyme kinetic parameters (Vmax and Km) for the formation of its two main metabolites, M1 and M2. []

Q6: What is known about the excretion of this compound?

A6: In rats, this compound is excreted both in bile and stool. Biliary excretion appears to be complete within 24 hours, while fecal excretion continues for at least 48 hours. [] A more detailed study examining eight coumarins, including this compound, found excretion in both bile and urine after oral administration of Angelica Dahuricae extract. []

Q7: What biological activities has this compound demonstrated?

A7: Research suggests that this compound, along with other compounds extracted from Angelica dahurica, may have inhibitory effects on tyrosinase, an enzyme crucial for melanin production. []

Q8: What analytical methods are used to detect and quantify this compound?

A8: Several methods have been employed to analyze this compound, including:

- HPLC-DAD: This method allows for the simultaneous determination of this compound and other furocoumarins in plant materials like Radix Glehniae. [, ]

- HPLC-ESI-MS/MS: This highly sensitive technique has been used to quantify this compound and its metabolites in rat bile, stool, and plasma. [, ]

- LC-MS: This method has been utilized to tentatively identify new metabolites of this compound. []

Q9: What are the common extraction methods for this compound from plant sources?

A9: Several extraction methods have been reported, including:

- Reflux extraction with ethyl acetate: This method was found to be effective in extracting this compound and other coumarins from Angelica dahurica. []

- Microwave-assisted extraction (MAE) with deep eutectic solvents (DES): This green and efficient method has shown promising results in extracting this compound and other coumarins from Angelica dahurica. []

Q10: Does this compound interact with any drug-metabolizing enzymes?

A10: While specific studies on this compound's interaction with drug-metabolizing enzymes are limited, its metabolism by CYP1A2 and CYP3A4 suggests potential for interactions with drugs metabolized by these enzymes. [] Further research is needed to fully understand these potential interactions.

Q11: Are there any known drug transporter interactions with this compound?

A11: Currently, there is limited information available regarding this compound's interaction with drug transporters. More research is needed to explore this aspect.

Q12: What are the potential applications of this compound based on its observed activities?

A12: While research is ongoing, this compound's potential applications may include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。